molecular formula C13H15NO5 B8496945 Ethyl 2-ethoxy-3-(3-nitrophenyl)prop-2-enoate CAS No. 921196-08-9

Ethyl 2-ethoxy-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B8496945
CAS No.: 921196-08-9
M. Wt: 265.26 g/mol
InChI Key: ZONVOBXXYZLZOD-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-(3-nitrophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

921196-08-9

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 2-ethoxy-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO5/c1-3-18-12(13(15)19-4-2)9-10-6-5-7-11(8-10)14(16)17/h5-9H,3-4H2,1-2H3

InChI Key

ZONVOBXXYZLZOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl sulfate (12 g, 78.2 mmol) was added to a stirred mixture of 2-hydroxy-3-(3-nitrophenyl)acrylic acid (6.1 g, 30.0 mmol) and caesium carbonate (29.3 g, 90 mmol) in DMF (61 ml) to form a clear, pale yellow mixture, which was stirred at RT overnight. The resulting dark red suspension was heated to 50° C. for 4 h then concentrated in vacuo and the residue partitioned between water (100 ml) and dichloromethane (150 ml). The organic layer was separated, further washed with water (2×100 ml), dried over sodium sulphate and filtered through a silica gel pad. The resulting yellow solution was evaporated to dryness in vacuo to give ethyl 2-ethoxy-3-(3-nitrophenyl)acrylate as a yellow solid (5.6 g, 72%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
2-hydroxy-3-(3-nitrophenyl)acrylic acid
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
Quantity
61 mL
Type
reactant
Reaction Step One

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